molecular formula C34H24O5 B031604 Dibenzylfluorescein CAS No. 97744-44-0

Dibenzylfluorescein

Cat. No.: B031604
CAS No.: 97744-44-0
M. Wt: 512.5 g/mol
InChI Key: YZJGKSLPSGPFEV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dibenzylfluorescein (DBF) is a fluorogenic probe that acts as a substrate for specific cytochrome P450 (CYP) isoforms . The primary targets of DBF are CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19) . These enzymes play a crucial role in the metabolism of various substances, including drugs, and are involved in the detoxification process.

Mode of Action

DBF interacts with its targets (CYP isoforms) through a process called dealkylation . In this process, DBF is dealkylated by the CYP isoforms to produce a compound known as fluorescein benzyl ether .

Biochemical Pathways

The interaction of DBF with CYP isoforms affects the metabolic pathways associated with these enzymes. The dealkylation of DBF by the CYP isoforms leads to the production of fluorescein benzyl ether . This compound is then further hydrolyzed to fluorescein by the addition of base .

Pharmacokinetics

The pharmacokinetics of DBF is closely related to its interaction with the CYP isoforms. DBF is typically used near its apparent Km value of 0.87-1.9 µM . The Km value represents the substrate concentration at which the reaction rate is half of its maximum, providing an indication of the affinity of the enzyme for the substrate. The lower the Km value, the higher the affinity, which means less substrate is needed to achieve maximum enzymatic reaction rate.

Result of Action

The result of DBF’s action is the production of fluorescein, a compound that exhibits fluorescence . This fluorescence can be evaluated using excitation/emission wavelengths of 485/538 nm . Therefore, DBF is used to detect changes in CYP catalytic activity caused by drugs or disease .

Action Environment

The action of DBF is influenced by environmental factors such as pH and temperature . For instance, the hydrolysis of fluorescein benzyl ether to fluorescein requires the addition of base . Moreover, the enzymatic reactions involving DBF are typically carried out at physiological temperature (37°C) . Therefore, changes in these environmental factors can influence the action, efficacy, and stability of DBF.

Biochemical Analysis

Biochemical Properties

Dibenzylfluorescein interacts with various enzymes and proteins, particularly the cytochrome P450 isoforms . It serves as a substrate for these enzymes, and its interactions with them are crucial for its function as a fluorogenic probe . The nature of these interactions involves the dealkylation of this compound by these CYP isoforms to produce fluorescein benzyl ether .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for specific CYP isoforms . By serving as a substrate, this compound can be used to detect changes in CYP catalytic activity caused by drugs or disease . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its dealkylation by CYP isoforms to produce fluorescein benzyl ether . This process is crucial for its function as a fluorogenic probe . The fluorescein product can be quantitated after the addition of base, which hydrolyzes the ester and increases the pH for optimal fluorescein fluorescence detection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of the CYP isoforms . It interacts with these enzymes as a substrate, and this interaction can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are related to its role as a substrate for CYP isoforms . It may interact with transporters or binding proteins, and these interactions can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is related to its function as a substrate for CYP isoforms . It may be directed to specific compartments or organelles based on its interactions with these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzylfluorescein is synthesized through a series of chemical reactions involving the coupling of benzyl groups to fluorescein. The reaction typically involves the use of benzyl chloride and fluorescein in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete coupling of the benzyl groups to the fluorescein molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dibenzylfluorescein undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl 2-(3-oxo-6-phenylmethoxyxanthen-9-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJGKSLPSGPFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97744-44-0
Record name Dibenzylfluorescein
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Fluorescein (40 g, 120.5 mmol) was dissolved in dimethylformamide (DMF, 500 mL) in a 2 L flask fitted with a mechanical stirrer then potassium carbonate (72 g, 521.7 mmol) was added in as a single portion. The reaction was heated to 80° C. then benzyl chloride (42 mL, 363.5 mmol) was added dropwise. After 24 h at 80° C. the reaction was cooled down to room temperature. Acetone (400 mL) was added and the product was allowed to precipitate overnight. The solid orange product was filtered, washed with acetone and dried in a vacuum oven at 50° C. The O-benzylfluorescein benzyl ester was obtained as an orange solid (36.4 g, 59%): mp 192-193° C. (Lit. 193-194° C.); 1H NMR (DMSO-d6): 4.97 (dd, 2H, J=12.2 Hz, J=15.3 Hz), 5.28 (s, 2H), 6.13 (d, 1H, J=1.9 Hz), 6.36 (dd, 1H, J=9.9 Hz), 6.77 (d, 1H, J=9.9 Hz), 6.82 6.77 (d, 1H, J=9.0 Hz), 6.90-6.98 (m, 3H), 7.14-7.27 (m, 4H), 7.33-7.52 (m, 6H), 7.78 (dt, 1H, J=1.65 Hz, J=7.4 Hz), 8.23 (dd, 1H, J=1.35 Hz, J=7.7 Hz); 13C NMR (DMSO-d6): 67.4, 70.7, 101.9, 105.2, 114.7, 115.0, 117.3, 128.3, 128.5, 128.7, 128.8, 128.9, 129.4, 130.0, 130.2, 130.6, 130.8, 131.2, 131.4, 133.8, 134.1, 135.3, 136.6, 150.1, 153.9, 158.7, 163.3, 165.5, 184.4; IR (nujol) cm−1 1728, 1643, 1595, 1517, 1462, 1377, 1261, 1211, 1081, 855. C34H24O5: Calc.(C, 79.67; H, 4.72) Found (C, 79.74; H, 4.79).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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